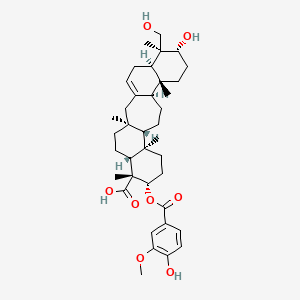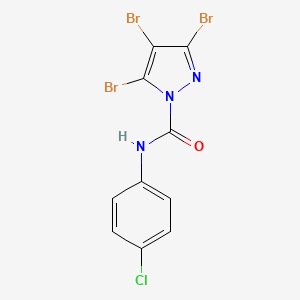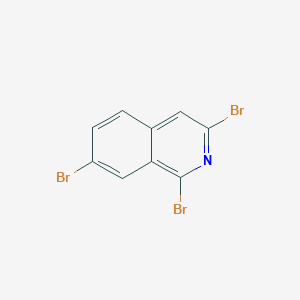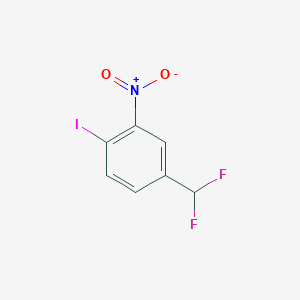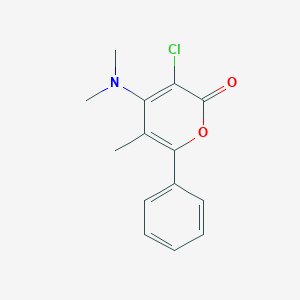
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methylthio substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a benzaldehyde derivative, followed by the introduction of a methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing optimized reaction conditions to maximize yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of chloro, fluoro, and methylthio groups can influence the compound’s reactivity and binding affinity to different substrates, affecting its overall activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Another fluorinated benzaldehyde derivative with different substituents.
2-Chloro-6-fluorobenzaldehyde: Lacks the methylthio group but shares chloro and fluoro substituents.
Uniqueness
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific combination of chloro, fluoro, and methylthio groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H6ClFOS |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 |
Clé InChI |
GAWQMBFDYZSMNE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)Cl)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



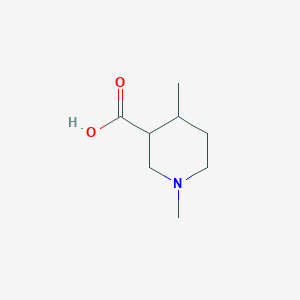
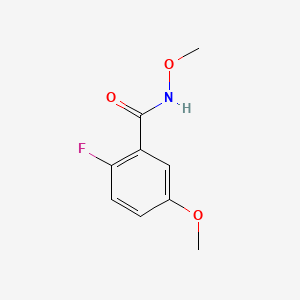
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)

![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
